4-(2-Thiazolylazo)resorcinol

Übersicht

Beschreibung

4-(2-Thiazolylazo)resorcinol is a dark, viscous substance that is used in the treatment of psoriasis . It is also used as a chelating reagent in spectrophotometric determination and separation of metal ions .

Molecular Structure Analysis

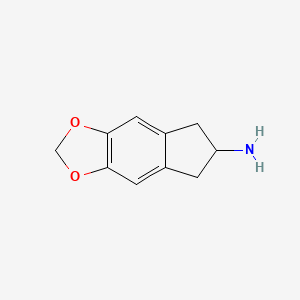

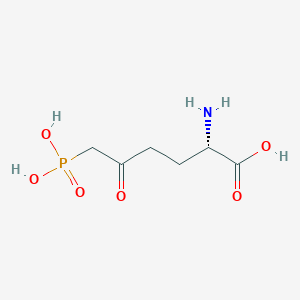

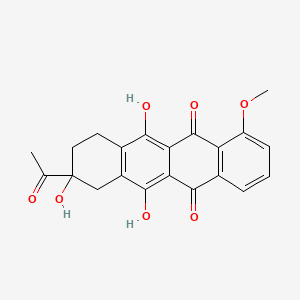

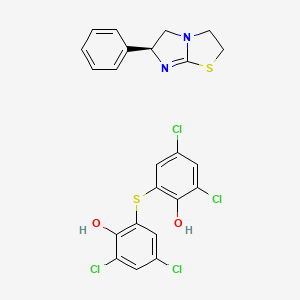

The molecular structure of 4-(2-Thiazolylazo)resorcinol consists of a total of 23 bonds. There are 16 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), 1 hydrazone, 1 hydroxyl group, and 1 Thiazole .

Chemical Reactions Analysis

4-(2-Thiazolylazo)resorcinol is involved in various chemical reactions. For instance, it undergoes tautomerization, a process that involves the transfer of a hydrogen atom within a molecule . It also forms stable complexes with a wide range of metal ions .

Physical And Chemical Properties Analysis

4-(2-Thiazolylazo)resorcinol has a molecular weight of 221.24 and its melting point is 211 °C (dec.) (lit.) . Its empirical formula is C9H7N3O2S .

Wissenschaftliche Forschungsanwendungen

Spectrophotometric Determination of Metal Ions

TAR is widely used as a chelating agent in spectrophotometry for the determination of trace metal ions. It forms colored complexes with various metal ions, which can be quantitatively measured . This application is crucial in environmental monitoring and quality control of water and food samples.

Solvent Extraction of Vanadium

The compound has been employed in the solvent extraction and spectrophotometric determination of vanadium (V). It forms ion-associate complexes with vanadium-TAR anionic chelate and tetrazolium salts, which can be extracted for analysis . This method is sensitive and selective, providing a simple and fast way to determine vanadium levels.

Capillary Electrophoresis

TAR is utilized in capillary electrophoresis methods to separate various metal ions, including uranium, cobalt, cadmium, nickel, titanium, and copper . Its ability to form stable complexes with these ions makes it an excellent choice for such analytical techniques.

Chelate Titration

In analytical chemistry, TAR serves as a chelating reagent in acid-base titrations. It helps in the titration process by forming complexes with metal ions, which can then be titrated against a standard solution .

Theoretical Chemistry Studies

Density Functional Theory (DFT) studies have been conducted on the Fe, Cu, and Zn complexes of TAR. These studies help in understanding the geometrical structures and vibrational frequencies of TAR complexes, which are important in the identification of chemical compounds .

Extraction and Preconcentration of Uranium

A method for the extraction and spectrophotometric determination of trace amounts of uranium using TAR has been described. The formed complex between uranium and TAR can be preconcentrated into a room temperature ionic liquid for analysis .

Pharmaceutical Applications

Although not extensively detailed in the search results, TAR has potential applications in pharmaceuticals due to its azo compound properties. Azo compounds are known for their use in dyes, which could be extended to pharmaceutical applications .

Optical Data Storage and Photoswitching

TAR, like other azo compounds, has interesting applications in optical data storage and photoswitching. These applications take advantage of the light-induced changes in the molecular structure of azo compounds .

Zukünftige Richtungen

The future directions of 4-(2-Thiazolylazo)resorcinol research could involve further exploration of its properties and potential applications. For instance, it could be used for the spectrophotometric determination of trace metals . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic uses .

Wirkmechanismus

Target of Action

4-(2-Thiazolylazo)resorcinol (TAR) is primarily used in the spectrophotometric determination of trace metals . It forms stable complexes with a wide range of metal ions, including uranium, cobalt, cadmium, nickel, titanium, and copper . These metal ions are the primary targets of TAR.

Mode of Action

TAR interacts with its targets (the metal ions) by forming stable complexes. This interaction is facilitated by the azo group (N=N) and the thiazole ring in the TAR molecule, which can donate electrons to the metal ions, leading to the formation of coordinate bonds .

Result of Action

The primary result of TAR’s action is the formation of stable complexes with metal ions. This property is exploited in spectrophotometric assays for the detection and quantification of trace metals . The molecular and cellular effects of TAR’s action would depend on the specific metal ions involved and their roles in cellular processes.

Eigenschaften

IUPAC Name |

4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-6-1-2-7(8(14)5-6)11-12-9-10-3-4-15-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNIKUXMZFPPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N=NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902377, DTXSID701307456 | |

| Record name | NoName_1619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thiazolylazo)resorcinol | |

CAS RN |

2246-46-0, 96627-60-0 | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2246-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thiazolylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2246-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiazol-2-ylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Thiazol-2-yldiazenyl)benzene-1,3-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6NV2GYM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(2-Thiazolylazo)resorcinol interact with metal ions?

A1: 4-(2-Thiazolylazo)resorcinol acts as a chelating agent, forming stable complexes with a wide range of metal ions. [, , ] It typically coordinates to the metal center in a tridentate manner through its azo nitrogen, phenolic oxygen, and thiazole nitrogen atoms. This interaction leads to the formation of intensely colored complexes, making TAR a valuable reagent for spectrophotometric analysis. []

Q2: What are the downstream effects of 4-(2-Thiazolylazo)resorcinol-metal complex formation?

A2: The formation of 4-(2-Thiazolylazo)resorcinol-metal complexes significantly alters the spectral properties of the system. [, , ] The complexes exhibit characteristic absorption maxima in the visible region, which can be exploited for quantitative analysis of the target metal ions using techniques like spectrophotometry or high-performance liquid chromatography (HPLC). [, , ]

Q3: What is the molecular formula and weight of 4-(2-Thiazolylazo)resorcinol?

A3: The molecular formula of 4-(2-Thiazolylazo)resorcinol is C9H7N3O2S, and its molecular weight is 221.24 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize 4-(2-Thiazolylazo)resorcinol and its metal complexes?

A4: UV-Vis spectrophotometry is widely used to characterize 4-(2-Thiazolylazo)resorcinol and its metal complexes due to the distinct absorption bands exhibited by these species. [, ] Additionally, techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) can provide valuable information about the structure and bonding in these compounds. [, ]

Q5: How does the performance of 4-(2-Thiazolylazo)resorcinol as a reagent vary under different pH conditions?

A5: The stability and reactivity of 4-(2-Thiazolylazo)resorcinol are significantly influenced by pH. [, ] The optimal pH for complex formation varies depending on the specific metal ion being targeted. [, ] In general, complexation is favored in slightly acidic to alkaline conditions. []

Q6: Can 4-(2-Thiazolylazo)resorcinol be immobilized on solid supports for analytical applications?

A6: Yes, 4-(2-Thiazolylazo)resorcinol can be effectively immobilized on various solid supports, such as silica gel, activated carbon, and polymeric resins, without significant loss of its chelating ability. [, , ] This immobilization facilitates the development of solid-phase extraction methods for preconcentration and separation of metal ions from complex matrices prior to analysis. [, ]

Q7: How is the accuracy and precision of analytical methods employing 4-(2-Thiazolylazo)resorcinol assessed?

A7: The accuracy and precision of analytical methods based on 4-(2-Thiazolylazo)resorcinol are typically evaluated using certified reference materials (CRMs) and by performing replicate measurements. [, ] Statistical analysis of the obtained data, including standard deviation, relative standard deviation (RSD), and recovery studies, provides valuable insights into the method's reliability and reproducibility. []

Q8: What measures are taken to ensure the quality control and assurance of 4-(2-Thiazolylazo)resorcinol used in analytical procedures?

A8: Quality control measures for 4-(2-Thiazolylazo)resorcinol typically involve verifying its purity, checking its spectral properties against certified standards, and ensuring proper storage conditions to minimize degradation. [] Adherence to good laboratory practices (GLP) and established analytical protocols is crucial for maintaining the integrity and reliability of results.

Q9: What are the potential environmental impacts associated with the use and disposal of 4-(2-Thiazolylazo)resorcinol?

A9: As with many chemical reagents, the improper disposal of 4-(2-Thiazolylazo)resorcinol can potentially pose risks to the environment. [] It is crucial to handle and dispose of TAR and its waste solutions following appropriate safety regulations and guidelines to minimize any adverse environmental effects.

Q10: Are there any alternative reagents or methods being explored to reduce the reliance on 4-(2-Thiazolylazo)resorcinol in analytical chemistry?

A10: Research continues to explore alternative reagents and methodologies for metal ion detection and quantification. [] These efforts aim to enhance analytical performance while minimizing potential environmental impact and expanding the scope of applications. Some alternatives include using other chelating agents, developing more sensitive instrumental techniques, and exploring novel sensor technologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dioxonaphthalen-1-yl)amino]benzamide](/img/structure/B1208348.png)